molecular formula C9H9BF4O3 B2918184 (5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid CAS No. 1332648-74-4

(5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid

Cat. No. B2918184
CAS RN: 1332648-74-4
M. Wt: 251.97
InChI Key: BJWGTAZDHFABBR-UHFFFAOYSA-N
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Description

“(5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid” is a type of organoboron compound. It has a molecular formula of CHBFO and an average mass of 169.946 Da . It is a useful intermediate for organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound involves a phenyl ring substituted with a fluorine atom and a boronic acid group. The boronic acid group is further substituted with a trifluoroethoxy group .


Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki-Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis .

Scientific Research Applications

Colorimetric Sensing of Fluoride Ions

One notable application of boronic acid derivatives, similar to the compound , is in the development of colorimetric sensors for detecting fluoride ions. Research by Wade and Gabbaï (2009) demonstrated that cationic boron compounds like pyridinium boranes could undergo structural changes upon binding with fluoride ions, leading to a significant red-shift in their absorption spectrum. This shift results in a visible color change, providing a straightforward means of detecting fluoride ions in various environments (Wade & Gabbaï, 2009).

Fluorescence Quenching Studies

Another application is found in the study of fluorescence quenching by Geethanjali et al. (2015), where boronic acid derivatives were used to investigate the effects of quenchers like aniline in alcohols. This research aids in understanding the interaction between boronic acids and potential quenchers, which is crucial for designing fluorescence-based sensors and other optical materials (Geethanjali et al., 2015).

Synthesis and Biological Properties

Kirk et al. (1979) explored the synthesis and biological properties of fluoronorepinephrines derived from related boronic acid compounds. This research provides insights into how such compounds can be used to study adrenergic receptors and the impact of structural modifications on their biological activity (Kirk et al., 1979).

Boronic Acid in Organic Synthesis

Selective Ratiometric Fluorescence Detection

Yang et al. (2017) reported on the use of boric-acid-functional lanthanide metal-organic frameworks for the selective detection of fluoride ions. The research highlighted the ability of boronic acid derivatives to improve the selectivity and sensitivity of fluorescence-based sensors for detecting specific anions in complex matrices (Yang et al., 2017).

Future Directions

Boronic acids, including this compound, are expected to continue playing a key role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Their properties can be tailored for application under specific conditions, making them versatile reagents .

properties

IUPAC Name

[5-fluoro-2-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF4O3/c11-7-2-1-6(8(3-7)10(15)16)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWGTAZDHFABBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)COCC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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